(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Description
The compound "(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol" is a pyrazole derivative characterized by a fused cyclopenta-pyrazole ring system, an isopropyl substituent at position 2, and a hydroxymethyl group at position 3. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and pesticidal properties .
Properties
IUPAC Name |
(2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)12-10(6-13)8-4-3-5-9(8)11-12/h7,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIYIQOBCXSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCC2=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally related pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Key Comparative Insights
Pyrazoxyfen and ipconazole () include bulky aromatic substituents (e.g., dichlorobenzoyl, triazole), which are critical for their pesticidal activity but reduce synthetic accessibility compared to simpler pyrazoles like the target compound .
Physicochemical Properties: The hydroxymethyl group in the target compound increases hydrophilicity compared to sulfur-containing analogs (e.g., –4), which may exhibit higher lipophilicity due to the thiopyrano ring. Pyrazoxyfen and ipconazole have higher molecular weights (>300 g/mol) and complex substituents, aligning with their roles as bioactive agrochemicals .
Applications: The target compound and –4’s thiopyrano analog are primarily research intermediates, whereas ’s derivatives are optimized for pesticidal activity through structural complexity . Compounds like 7a and 7b () emphasize synthetic versatility, leveraging cyano and thiophene groups for further functionalization .
Research Findings and Limitations
- Synthetic Challenges : The cyclopenta-pyrazole core in the target compound may require specialized cyclization techniques, contrasting with the Gewald reaction used for thiophene-functionalized pyrazoles () .
- Biological Relevance: While pesticidal pyrazoles () target specific enzymes (e.g., fungal lanosterol demethylase), the target compound’s bioactivity remains unexplored, highlighting a research gap .
- Stability and Reactivity: The thiopyrano analog (–4) exhibits enhanced stability under long-term storage, likely due to sulfur’s electron-withdrawing effects .
Biological Activity
The compound (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is with a molecular weight of 178.23 g/mol. Its unique bicyclic structure includes a pyrazole ring fused with a cyclopentane moiety, which influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Structure | Bicyclic with pyrazole and cyclopentane |
Antimicrobial Activity
Research indicates that (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:
- Case Study 1 : In vitro tests demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through several pathways:
- Case Study 2 : A study on human breast cancer cell lines (MCF-7) showed that treatment with (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 μM. The compound was found to activate caspase pathways leading to programmed cell death.
The biological effects of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control growth and apoptosis.
Comparative Analysis
To better understand the biological activity of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 Value (μM) |
|---|---|---|---|
| (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol | Yes | Yes | 30 |
| 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | Moderate | Limited | 50 |
| 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | No | Moderate | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
